molecular formula C16H16Cl2N2O3S B2888718 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide CAS No. 380346-51-0

2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2888718
CAS No.: 380346-51-0
M. Wt: 387.28
InChI Key: RTOJPLMXQBOMMD-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide ( 380346-51-0) is a high-purity synthetic compound of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 16 H 16 Cl 2 N 2 O 3 S and a molecular weight of 387.28 g/mol, this acetamide derivative features a distinct molecular architecture incorporating chloro-substituents and an ethyl(phenyl)sulfamoyl moiety . This compound is part of a class of sulfonamide-containing molecules known for their versatile biological activities and applications in chemical synthesis. Sulfonamides are a prominent class in pharmaceutical sciences, often investigated for their ability to participate in hydrogen bonding, which can influence their crystalline form and interaction with biological targets . The specific structure, which includes multiple aromatic rings and rotatable bonds, suggests potential for use as a key intermediate or building block in the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor modulators . Related compounds with similar sulfonamide groups have demonstrated activity as inhibitors of carbonic anhydrase enzymes, a validated drug target, highlighting the research value of this chemical scaffold . Available for research applications, this product is offered with comprehensive analytical data to ensure identity and purity. It is supplied with associated safety information and should be handled by qualified laboratory personnel. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-2-20(12-6-4-3-5-7-12)24(22,23)13-8-9-14(18)15(10-13)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOJPLMXQBOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in glacial acetic acid as both solvent and proton donor, with sodium acetate serving as a mild base to neutralize hydrochloric acid generated during the process. Key parameters include:

Table 1: Standard Reaction Conditions for Classical Synthesis

Reactant Reagent Solvent Base Time (h) Temperature Yield (%)
2-Chloro-5-[ethyl(phenyl)sulfamoyl]aniline Chloroacetyl chloride Glacial acetic acid Sodium acetate 2 Room 62–74

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the acetamide bond. The chloro substituent at position 2 of the phenyl ring remains intact due to its steric and electronic inertness under these conditions.

Purification Techniques

Crude product purification typically involves recrystallization from ethanol-water mixtures, which removes unreacted starting materials and sodium acetate byproducts. Alternative methods such as column chromatography (using silica gel and ethyl acetate/hexane eluents) may enhance purity but are less cost-effective for large-scale production.

Alternative Preparation Methods

While the classical route dominates literature, exploratory studies suggest modifications to improve efficiency:

Solvent and Base Variations

Replacing glacial acetic acid with dimethylformamide (DMF) or acetonitrile under reflux conditions (60–80°C) accelerates reaction kinetics, reducing time to 1 hour. However, these solvents necessitate rigorous drying to prevent hydrolysis of chloroacetyl chloride.

Triethylamine has been proposed as an alternative base in non-polar solvents like dichloromethane , though this requires anhydrous conditions and inert atmospheres to mitigate side reactions.

Industrial-Scale Synthesis Considerations

Industrial production of this compound prioritizes cost-efficiency and scalability:

Continuous Flow Reactors

Adopting continuous flow systems minimizes reaction times and improves heat management, critical for exothermic acyl chloride reactions. Pilot studies report 85% yield increases compared to batch processes.

Waste Management

Neutralization of HCl byproducts with aqueous sodium hydroxide generates NaCl, which is removed via filtration. Solvent recovery systems (e.g., distillation) reduce environmental impact and operational costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the sulfamoyl and chloro groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often require specific temperatures and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions can include chlorinated derivatives, sulfonated compounds, and other structurally related molecules. These products may have applications in various chemical and pharmaceutical industries.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.

Medicine: In the medical field, this compound may have potential applications in drug discovery and development. Its unique structure and reactivity could make it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound can be used in the production of various chemicals and materials. Its properties may be exploited in the manufacturing of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide exerts its effects depends on its molecular targets and pathways involved The compound may interact with specific enzymes or receptors, leading to biological or chemical changes

Comparison with Similar Compounds

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : Methoxymethyl and diethylphenyl groups.
  • Use : Pre-emergent herbicide targeting weed seedlings .
  • Comparison: The ethyl(phenyl)sulfamoyl group in the target compound introduces a sulfonamide moiety absent in alachlor.

2-chloro-N-phenylacetamide

  • Structural Features : Syn conformation of C–Cl and C=O bonds, with a 16.0° dihedral angle between the amide group and phenyl ring .
  • Comparison : The target compound’s dual chloro and sulfamoyl substituents likely increase torsional strain, altering molecular packing and solubility. The syn conformation of C–Cl/C=O may persist, but steric hindrance from the sulfamoyl group could reduce crystallinity compared to simpler analogs .

WAY-656935 (2-[(adamantan-1-yl)amino]-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide)

  • Structure : Dimethylsulfamoyl and adamantyl groups.
  • Use : Investigational pharmaceutical agent (specific activity undisclosed) .
  • Comparison : Replacing dimethylsulfamoyl with ethyl(phenyl)sulfamoyl introduces aromaticity and a larger hydrophobic domain. This modification could enhance lipid membrane penetration or modulate receptor-binding kinetics .

Crystallographic and Physicochemical Properties

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits intermolecular hydrogen bonding (C–H⋯O) and centrosymmetric head-to-tail packing .
  • 2-chloro-N-phenylacetamide forms infinite chains via N–H⋯O hydrogen bonds along the [101] direction .
  • Target Compound : The ethyl(phenyl)sulfamoyl group may disrupt tight packing due to its bulk, reducing melting point and enhancing solubility in organic solvents compared to nitro- or methylsulfonyl-containing analogs .

Data Table: Comparative Analysis of Key Acetamide Derivatives

Compound Name Molecular Weight Key Substituents Use/Activity Structural Feature(s)
Target Compound ~400 (estimated) 2×Cl, ethyl(phenyl)sulfamoyl Undisclosed (likely agrochemical) Bulky sulfamoyl group, dual Cl
Alachlor 269.76 Cl, methoxymethyl, diethylphenyl Herbicide Methoxymethyl ether
2-chloro-N-phenylacetamide 169.61 Cl, phenyl Intermediate Syn C–Cl/C=O conformation
WAY-656935 451.95 Cl, dimethylsulfamoyl, adamantyl Pharmaceutical candidate Adamantyl amino group
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 306.72 Cl, nitro, methylsulfonyl Heterocyclic precursor Nitro group torsion, hydrogen-bonded chains

Biological Activity

2-Chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide (CAS No. 380346-51-0) is a synthetic compound belonging to the class of chloroacetamides. Its molecular formula is C16H16Cl2N2O3SC_{16}H_{16}Cl_2N_2O_3S, with a molecular weight of 387.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticonvulsant applications.

Antimicrobial Activity

A study conducted on a series of N-(substituted phenyl)-2-chloroacetamides, including the target compound, demonstrated significant antimicrobial potential. The research employed quantitative structure-activity relationship (QSAR) analysis alongside standard antimicrobial testing against various pathogens such as Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.

Key Findings:

  • Effectiveness : The chloroacetamides exhibited strong effectiveness against Gram-positive bacteria, particularly S. aureus and MRSA, while showing moderate activity against the yeast C. albicans. The effectiveness against Gram-negative bacteria like E. coli was comparatively lower .
  • Structure-Activity Relationship : The position of substituents on the phenyl ring significantly influenced biological activity, with halogenated substituents enhancing lipophilicity and membrane permeability, leading to improved antimicrobial efficacy .

Anticonvulsant Activity

In addition to antimicrobial properties, the compound's analogs have been explored for anticonvulsant activity. Research focusing on related chloroacetamides indicated potential in treating seizures.

Experimental Results:

  • Testing Methods : Initial screening utilized maximal electroshock (MES) and pentylenetetrazole models in rodents to evaluate anticonvulsant effects.
  • Activity Profile : Certain derivatives showed promising activity in the MES model, suggesting that modifications in the chemical structure could enhance anticonvulsant properties . The study highlighted that lipophilicity played a crucial role in the distribution and efficacy of these compounds within central nervous system tissues.

Structure-Activity Relationship (SAR)

The SAR analysis revealed critical insights into how structural modifications influence biological activities:

Compound StructureActivity TypeNotable Findings
Halogenated phenyl ringsAntimicrobialIncreased lipophilicity correlates with enhanced membrane penetration and bacterial inhibition .
Variations in sulfamoyl groupsAnticonvulsantCertain substitutions improved binding affinity to sodium channels, enhancing seizure protection .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, chloroacetamides were tested against standard antibiotics. The results indicated that compounds with specific halogen substitutions were significantly more effective than conventional treatments against MRSA.
  • Anticonvulsant Screening : A series of chloroacetamide derivatives were evaluated for their ability to prevent seizures induced by electrical stimulation in animal models. Compounds exhibiting higher lipophilicity showed better performance in seizure control compared to less lipophilic counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonamide formation followed by chloroacetylation. Key steps include:

  • Sulfamoylation : Reacting 2-chloro-5-aminophenol with ethyl(phenyl)sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group .
  • Chloroacetylation : Treating the intermediate with chloroacetyl chloride in anhydrous solvents like toluene or dioxane at controlled temperatures (60–80°C) to minimize side reactions .
  • Purification : Recrystallization from ethanol or acetone is critical to achieve >95% purity .
    • Critical Parameters : pH control during sulfamoylation prevents premature hydrolysis, while excess chloroacetyl chloride ensures complete acetylation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., sulfamoyl and chloroacetamide groups). For example, the NH proton in the acetamide moiety appears as a singlet at δ 10.2–10.5 ppm .
  • IR Spectroscopy : Peaks at ~1660 cm1^{-1} (C=O stretch) and ~1340 cm1^{-1} (S=O stretch) confirm functional groups .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and torsion angles (e.g., C–S–N–C dihedral angles of ~67°) .

Q. How can researchers assess the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • In vitro Testing : Use standardized microdilution assays (e.g., against Staphylococcus aureus or Candida albicans) with concentrations ranging from 1–100 µg/mL. Compare inhibition zones to positive controls like fluconazole .
  • Cytotoxicity Screening : Evaluate mammalian cell viability (e.g., HEK293 cells) via MTT assays to ensure selectivity .
  • Mechanistic Studies : Probe biofilm disruption using confocal microscopy or ROS generation assays .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, HOMO-LUMO analysis) predict reactivity and interaction sites in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) maps to identify electrophilic regions (e.g., chloroacetamide’s carbonyl carbon) .
  • HOMO-LUMO Analysis : Determine energy gaps (~4.5–5.0 eV) to predict charge transfer interactions with biological targets like enzyme active sites .
  • Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s methods) to optimize synthetic pathways and reduce trial-and-error experimentation .

Q. How do structural modifications (e.g., substituent variation) influence its bioactivity and pharmacokinetics?

  • Methodological Answer :

  • SAR Studies : Replace the ethyl group in the sulfamoyl moiety with bulkier substituents (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Metabolic Stability : Use liver microsome assays to compare half-life changes. For example, fluorinated analogs show improved metabolic resistance due to reduced CYP450 oxidation .
  • Docking Simulations : Model interactions with target proteins (e.g., dihydrofolate reductase) to rationalize activity trends .

Q. What crystallographic insights explain its solid-state stability and polymorphism?

  • Methodological Answer :

  • Hydrogen Bond Networks : Intermolecular N–H⋯O(S) bonds form inversion-related dimers, stabilizing the crystal lattice .
  • Polymorphism Screening : Vary recrystallization solvents (e.g., ethanol vs. acetone) and analyze packing via PXRD. Ethanol yields monoclinic crystals (space group P21_1/c), while acetone may produce triclinic forms .
  • Thermal Analysis : DSC reveals melting points (~215–220°C) and phase transitions correlated with hydrogen-bond strength .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., variable IC50_{50} values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Purity : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted sulfonamide) may skew results .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier studies or methodology flaws .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME), a biodegradable alternative, to reduce environmental impact .
  • Catalysis : Employ recyclable catalysts (e.g., immobilized lipases) for acetylation steps, achieving ~90% yield with minimal waste .
  • Waste Valorization : Convert by-products (e.g., HCl gas) into useful reagents via absorption in NaOH solution .

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